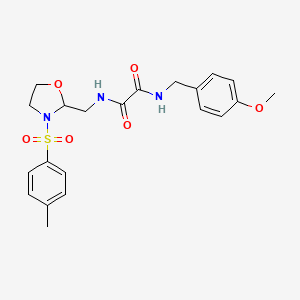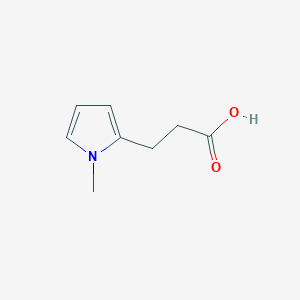
(2-Ethoxypyridin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Ethoxypyridin-4-yl)methanamine” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.194 Da . The compound is also known as 1-(2-ethoxypyridin-4-yl)methanamine dihydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with an ethoxy group at the 2-position and a methanamine group at the 4-position .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 152.194 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
(2-Ethoxypyridin-4-yl)methanamine and its derivatives have been synthesized and structurally characterized, demonstrating their potential in various scientific research applications. A notable example is the synthesis of novel quinoline derivatives carrying a 1,2,3-triazole moiety, starting from 4-methoxyaniline through multi-step reactions. These compounds were found to possess moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, indicating their potential in antimicrobial research (Thomas, Adhikari, & Shetty, 2010). Additionally, novel azetidine derivatives were synthesized, one of which includes the structure (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine. These compounds were evaluated for their antibacterial and antifungal activity, displaying acceptable results and suggesting their relevance in drug design and pharmacological research (Rao, Prasad, & Rao, 2013).
Drug Design and Pharmacological Research
Compounds related to this compound have been investigated for their potential in drug design, particularly as biased agonists of serotonin 5-HT1A receptors. These compounds have shown promising results in signal transduction assays, exhibiting high receptor affinity, selectivity, and robust antidepressant-like activity in preliminary in vivo studies. Such findings highlight the therapeutic potential of these compounds in treating depression and possibly other central nervous system disorders (Sniecikowska et al., 2019; Sniecikowska et al., 2020).
Antitumor Activity
The synthesis of novel functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, was conducted. These compounds demonstrated attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, highlighting their potential in cancer research and therapy (Károlyi et al., 2012).
Luminescent Properties and Material Science
Certain derivatives related to this compound have been synthesized for their luminescent properties and potential as mesogens. The study of these compounds revealed their ability to exhibit different liquid crystalline phases and good blue emission, making them suitable for applications in material science and organic electronics (Ahipa et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-ethoxypyridin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHXFXLHFSGNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2609573.png)
![Pyrazolo[1,5-a]pyridin-3-yl(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone](/img/structure/B2609574.png)

![ethyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609578.png)
![1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2609581.png)
![2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2609582.png)
![1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2609583.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[4-(dimethylamino)phenyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2609588.png)
